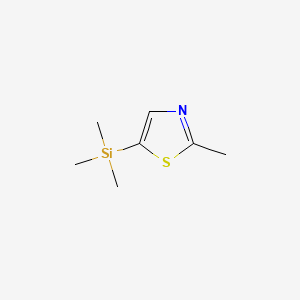

2-Methyl-5-(trimethylsilyl)thiazole

Description

Significance of Thiazole (B1198619) Core Structures in Chemical Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov Its aromatic character and multiple reactive sites make it a versatile building block in the synthesis of a wide array of organic compounds. Thiazole derivatives are found in numerous natural products, including thiamine (B1217682) (vitamin B1), and are integral components of many commercially important pharmaceuticals, dyes, and industrial chemicals. taylorandfrancis.com The inherent biological activity associated with the thiazole nucleus has made it a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties. nih.gov The ability to readily functionalize the thiazole ring at its various positions has further cemented its importance as a synthon for creating diverse molecular libraries for biological screening. organic-chemistry.org

Strategic Role of Organosilicon Functional Groups in Heterocyclic Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, offer a unique set of properties that have been strategically harnessed in organic synthesis. wikipedia.orgencyclopedia.pub The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group, into a heterocyclic system can profoundly influence its reactivity. The Si-C bond is notably stable under many reaction conditions, yet it can be selectively cleaved under specific, often mild, conditions. lkouniv.ac.in This controlled reactivity allows the silyl group to serve as a "masked" functional group or a directing group for subsequent chemical transformations. iupac.org In the context of heterocyclic chemistry, silyl groups can act as removable activating groups, facilitating reactions that would otherwise be difficult to achieve. acs.org For instance, the presence of a silyl group can enhance the acidity of adjacent protons or direct metallation to a specific position, thereby enabling regioselective functionalization. pharmaguideline.com

Defining the Research Scope: The Unique Structural Features of 2-Methyl-5-(trimethylsilyl)thiazole and its Academic Relevance

This compound is a specific thiazolylsilane that embodies the synergistic potential of combining a thiazole core with an organosilicon functional group. Its structure features a methyl group at the 2-position and a trimethylsilyl group at the 5-position of the thiazole ring. This particular arrangement of substituents confers unique reactivity upon the molecule.

The academic relevance of this compound stems from its utility as a versatile synthetic intermediate. Research has demonstrated its role in various synthetic applications, taking advantage of the distinct properties of both the thiazole ring and the trimethylsilyl group. The methyl group can influence the electronic properties of the ring, while the trimethylsilyl group at the 5-position provides a handle for a range of chemical manipulations. The study of this compound contributes to the broader understanding of how silylation can be used to modulate the reactivity of heterocyclic systems and to develop novel synthetic strategies.

Chemical Properties and Synthesis of this compound

The distinct chemical characteristics of this compound are a direct consequence of its molecular structure. The interplay between the electron-donating methyl group, the aromatic thiazole ring, and the electropositive trimethylsilyl group governs its reactivity and physical properties.

Physical and Spectroscopic Properties

While detailed physical properties for this compound are not extensively documented in readily available literature, general characteristics can be inferred from related compounds. It is expected to be a liquid at room temperature. Spectroscopic data is crucial for its characterization. For instance, in proton NMR (¹H NMR), the protons of the trimethylsilyl group would appear as a sharp singlet at a characteristic upfield chemical shift, while the thiazole ring proton and the methyl group protons would have distinct signals. In carbon-13 NMR (¹³C NMR), the carbons of the thiazole ring, the methyl group, and the trimethylsilyl group would each exhibit unique chemical shifts.

| Property | Predicted/Reported Value |

| Molecular Formula | C₇H₁₃NSSi |

| Molecular Weight | 171.34 g/mol |

| Appearance | Likely a liquid |

Table 1: Physical and Spectroscopic Properties of this compound. Note: Some values are predicted based on the structure and data for similar compounds.

Synthesis of this compound

The synthesis of silylated thiazoles often involves the deprotonation of a thiazole derivative followed by quenching with a silyl halide. A common method for preparing 2-(trimethylsilyl)thiazole (B1297445) involves the reaction of 2-lithiothiazole (generated from thiazole or 2-bromothiazole (B21250) and a strong base like n-butyllithium) with chlorotrimethylsilane (B32843) at low temperatures. iupac.org A similar strategy could be employed for the synthesis of this compound, starting from 2-methylthiazole (B1294427). Deprotonation of 2-methylthiazole with a strong base would likely occur at the 5-position, the most acidic site, followed by reaction with chlorotrimethylsilane to yield the desired product.

Reactions and Synthetic Applications

The reactivity of this compound is centered around the strategic use of the trimethylsilyl group as a synthetic handle. This allows for a variety of transformations at the 5-position of the thiazole ring.

Desilylation Reactions

A key reaction of this compound is its desilylation. This can be achieved under various conditions, often with fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF), to generate a 5-thiazolyl anion. encyclopedia.pub This anion can then react with a range of electrophiles. Acid-catalyzed desilylation is also possible, leading to the regeneration of 2-methylthiazole. iupac.org

Role in Cross-Coupling Reactions

Silylated heterocycles are valuable partners in cross-coupling reactions. While specific examples for this compound are not extensively reported, analogous silylated thiazoles participate in reactions like the Hiyama coupling. In such reactions, the silyl group is activated by a fluoride source, and the thiazole moiety is transferred to a reaction partner, typically an aryl or vinyl halide, in the presence of a palladium catalyst. This provides a powerful method for forming carbon-carbon bonds.

Use as a Precursor to Other Thiazole Derivatives

The trimethylsilyl group in this compound can be replaced by other functional groups through ipso-substitution reactions. For example, treatment with an acyl chloride in the presence of a Lewis acid could lead to the formation of a 5-acyl-2-methylthiazole. Similarly, halogenation can introduce a halogen atom at the 5-position, which can then be used in further synthetic manipulations.

Properties

Molecular Formula |

C7H13NSSi |

|---|---|

Molecular Weight |

171.34 g/mol |

IUPAC Name |

trimethyl-(2-methyl-1,3-thiazol-5-yl)silane |

InChI |

InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3 |

InChI Key |

IUQHVTBAGLMFJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Strategies for 2 Methyl 5 Trimethylsilyl Thiazole and Positional Isomers

Regioselective Metallation and Silylation Approaches to Substituted Thiazoles

The generation of a nucleophilic carbon center on the thiazole (B1198619) ring via metallation is a primary strategy for the introduction of a trimethylsilyl (B98337) group. The regioselectivity of this process is paramount and can be controlled through either direct deprotonation of an acidic ring proton or through a halogen-metal exchange reaction.

Direct Lithiation of Thiazole Ring Systems

Direct lithiation, or deprotonation, of the thiazole ring is a common method for creating a thiazolyl anion. The acidity of the protons on the thiazole ring dictates the site of lithiation. The proton at the C2 position is the most acidic, followed by the proton at the C5 position. Therefore, treatment of thiazole or its derivatives with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), results in regioselective deprotonation. nih.goviupac.org

For instance, the lithiation of various methyl-substituted isoxazoles, isothiazoles, and pyrazoles has been studied, demonstrating that the position of the methyl group influences the site of metallation. iupac.org In the case of 2-methylthiazole (B1294427), direct lithiation with a strong base like n-BuLi is expected to occur preferentially at the C5 position due to the presence of the methyl group at C2. However, competitive lithiation at the methyl group (lateral lithiation) can also occur. iupac.org The choice of base and reaction conditions, such as temperature and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can be crucial in directing the lithiation to the desired position. nih.govberkeley.edu

Halogen-Metal Exchange Routes to Thiazolyl Anions

An alternative and often more regioselective method for generating a specific thiazolyl anion is through halogen-metal exchange. escholarship.org This reaction involves the treatment of a halogenated thiazole with an organolithium reagent. The exchange is typically very fast, even at low temperatures, and the position of the resulting lithium species is determined by the initial position of the halogen atom. escholarship.org This method is particularly useful for preparing isomers that are not accessible through direct lithiation.

For the synthesis of 2-methyl-5-(trimethylsilyl)thiazole, the precursor 2-methyl-5-bromothiazole would be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate the 2-methyl-5-lithiothiazole intermediate. nih.gov This approach offers a clear and unambiguous route to the desired 5-lithiated species. Similarly, to generate the isomeric 5-methyl-2-lithiothiazole, one would start with 5-methyl-2-bromothiazole.

Subsequent Trapping with Chlorotrimethylsilane (B32843)

Once the thiazolyl anion is generated, either by direct lithiation or halogen-metal exchange, it is quenched with an electrophile. To introduce the trimethylsilyl group, the most common and efficient electrophile is chlorotrimethylsilane (TMSCl). nih.govnih.gov The reaction is typically carried out at low temperatures, such as -78 °C, to ensure the stability of the organolithium intermediate and to control the reactivity of the quenching step. nih.gov

The general procedure involves the slow addition of TMSCl to the solution of the thiazolyl anion, followed by warming to room temperature and subsequent workup to isolate the desired trimethylsilylthiazole. The versatility of this trapping step allows for the introduction of the trimethylsilyl group at any position on the thiazole ring where a lithium intermediate can be selectively formed.

Targeted Introduction of the 2-Methyl Group and the 5-Trimethylsilyl Moiety

The synthesis of the specific isomer, this compound, requires a strategy that precisely places the methyl group at the 2-position and the trimethylsilyl group at the 5-position. A highly effective approach involves the use of a pre-functionalized thiazole ring.

A logical and common synthetic route would begin with the synthesis of 2-methyl-5-bromothiazole. This can be achieved through various methods, such as the Hantzsch thiazole synthesis followed by bromination. Halogenation of 2-aminothiazoles, for example, is known to produce 2-amino-5-halothiazoles. berkeley.edu Once 2-methyl-5-bromothiazole is obtained, a halogen-metal exchange reaction with an organolithium reagent like n-butyllithium at low temperature (-78 °C) would generate the corresponding 2-methyl-5-lithiothiazole. This intermediate can then be trapped with chlorotrimethylsilane to yield the final product, this compound. This method provides excellent regiocontrol, ensuring the desired substitution pattern.

Divergent Synthesis of Thiazolylsilane Positional Isomers (e.g., 2-TMS vs. 5-TMS)

The ability to synthesize different positional isomers of trimethylsilyl-substituted thiazoles is crucial for exploring their chemical space and potential applications. Divergent synthetic strategies allow for the selective preparation of isomers such as 2-(trimethylsilyl)thiazole (B1297445) and 5-(trimethylsilyl)thiazole from a common starting material or through distinct regioselective pathways.

One approach involves the direct lithiation of the parent thiazole. As mentioned earlier, lithiation occurs preferentially at the C2 position. Quenching of this 2-lithiothiazole with TMSCl yields 2-(trimethylsilyl)thiazole. nih.gov However, obtaining the 5-trimethylsilyl isomer via direct lithiation is more challenging due to the lower acidity of the C5 proton.

A more controlled divergent synthesis relies on halogen-metal exchange. Starting from 2-bromothiazole (B21250), halogen-metal exchange followed by silylation affords 2-(trimethylsilyl)thiazole. nih.gov Conversely, starting from 5-bromothiazole, the same reaction sequence yields 5-(trimethylsilyl)thiazole. nih.gov This highlights the power of using halogenated precursors to direct the silylation to a specific position.

Research has also shown that the reactivity of the C-Si bond can differ depending on its position on the thiazole ring. For instance, the 2-trimethylsilyl group is more susceptible to electrophilic attack than the 5-trimethylsilyl group. nih.gov This differential reactivity can be exploited for further selective functionalization.

| Target Isomer | Synthetic Strategy | Key Precursor | Key Intermediate | Reference |

|---|---|---|---|---|

| This compound | Halogen-Metal Exchange | 2-Methyl-5-bromothiazole | 2-Methyl-5-lithiothiazole | Inferred from escholarship.orgnih.gov |

| 5-Methyl-2-(trimethylsilyl)thiazole | Halogen-Metal Exchange | 5-Methyl-2-bromothiazole | 5-Methyl-2-lithiothiazole | Inferred from escholarship.orgnih.gov |

| 2-(Trimethylsilyl)thiazole | Direct Lithiation | Thiazole | 2-Lithiothiazole | nih.gov |

| 2-(Trimethylsilyl)thiazole | Halogen-Metal Exchange | 2-Bromothiazole | 2-Lithiothiazole | nih.gov |

| 5-(Trimethylsilyl)thiazole | Halogen-Metal Exchange | 5-Bromothiazole | 5-Lithiothiazole | nih.gov |

Catalytic Approaches to Thiazolylsilane Formation

While metallation-silylation sequences are highly effective, they require stoichiometric amounts of strong organometallic bases and cryogenic conditions. In recent years, catalytic C-H bond silylation has emerged as a more atom-economical and environmentally benign alternative. These methods typically employ transition metal catalysts to directly convert a C-H bond to a C-Si bond.

Various transition metals, including rhodium and iridium, have been shown to catalyze the silylation of C-H bonds in aromatic and heteroaromatic systems. nih.govnih.govchemrxiv.org For instance, iridium-catalyzed silylation of five-membered heteroarenes has been reported to occur with high regioselectivity, often favoring the most sterically accessible C-H bond. escholarship.org This approach could potentially be applied to the direct silylation of 2-methylthiazole at the C5 position.

Rhodium-catalyzed silylations have also been developed for various substrates, including the intramolecular silylation of alkyl C-H bonds. nih.gov While direct catalytic silylation of thiazoles is a developing area, the existing research on other heterocycles provides a strong foundation for future exploration. A potassium tert-butoxide-catalyzed direct C-H silylation of electron-rich aromatic heterocycles with hydrosilanes has also been described, offering a metal-free alternative. nih.gov

The development of a catalytic system that can selectively silylate the C5 position of 2-methylthiazole would represent a significant advancement, offering a more sustainable route to this valuable synthetic intermediate.

| Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Iridium complexes | Five-membered heteroarenes | High sterically-derived regioselectivity | escholarship.org |

| Rhodium complexes | Alkyl and aryl C-H bonds | Intramolecular and intermolecular silylation | nih.gov |

| Potassium tert-butoxide | Electron-rich aromatic heterocycles | Metal-free, cross-dehydrogenative coupling | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 5 Trimethylsilyl Thiazole

Electrophilic Desilylation Reactions at the 5-Position

The carbon-silicon bond at the 5-position of 2-Methyl-5-(trimethylsilyl)thiazole is susceptible to cleavage by various electrophiles. This reactivity allows for the introduction of a wide array of functional groups onto the thiazole (B1198619) ring.

Reactions with Carbonyl Electrophiles (Aldehydes, Ketones, Acyl Halides, Ketenes)

This compound readily reacts with a variety of carbonyl compounds. With aldehydes and ketones, it undergoes addition reactions to the carbonyl group, a process known as carbodesilylation. iupac.orgresearchgate.net This reaction is particularly useful for the synthesis of thiazolyl-substituted alcohols. For instance, the reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. researchgate.net

The reaction with acyl halides and ketenes also proceeds via electrophilic attack at the silylated carbon. iupac.orgresearchgate.net Treatment with acyl chlorides leads to the formation of 2-acylthiazoles. iupac.org Similarly, ketenes react with this compound to afford thiazolyl-trimethylsiloxy-ethylenes, which can be subsequently hydrolyzed to the corresponding 2-acylthiazoles. researchgate.net

| Electrophile | Product Type | Reference |

| Aldehydes | Secondary Alcohols | iupac.orgresearchgate.net |

| Ketones | Tertiary Alcohols | researchgate.net |

| Acyl Halides | 2-Acylthiazoles | iupac.org |

| Ketenes | Thiazolyl-trimethylsiloxy-ethylenes (hydrolyzed to 2-acylthiazoles) | researchgate.net |

Comparative Reactivity and Regioselectivity with 2-Silylated Thiazoles

The position of the trimethylsilyl (B98337) group on the thiazole ring significantly influences its reactivity. Carbodesilylation occurs more readily at the 2-position than at the 5-position. researchgate.net In contrast, no reaction is observed at the 4-position. researchgate.net This difference in reactivity is attributed to the electronic nature of the thiazole ring, where the 2-position is more susceptible to electrophilic attack.

For instance, while 2-(trimethylsilyl)thiazole (B1297445) (2-TST) undergoes rapid and spontaneous carbodesilylation with various carbon electrophiles, the 5-silylated isomer exhibits lower reactivity. iupac.org This regioselectivity is a key consideration in the synthetic design of functionalized thiazoles.

Role of Activating Agents and Catalyst Requirements in Desilylation

A notable feature of the desilylation reactions of 2-(trimethylsilyl)thiazole is that they often proceed without the need for a catalyst, particularly with reactive electrophiles like acyl chlorides and ketenes. orgsyn.orgorgsyn.org These fluoride-free desilylation processes are unusual in silicon chemistry and are thought to proceed through a thiazolium ylide intermediate. orgsyn.org

However, in certain cases, activating agents can promote the reaction. For example, the addition of 2-(trimethylsilyl)thiazole to ketones can be facilitated by the presence of an aldehyde. researchgate.net Electrophilic aldehydes, such as 2-fluorobenzaldehyde, have been shown to promote the addition of 2-TST to electrophilic ketones. researchgate.net In some instances, desilylation can be achieved using tetrabutylammonium (B224687) fluoride (B91410). orgsyn.org

Nucleophilic Substitutions and Ring Functionalization at the Thiazole Core

The thiazole ring itself can undergo nucleophilic substitution reactions, although this is generally less common than electrophilic substitution. The presence of the methyl and trimethylsilyl groups influences the reactivity of the ring. Halogenation of 2-aminothiazoles, for example, leads to 2-amino-5-halothiazoles, which can then undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com The thiazole ring is generally stable under a wide range of reaction conditions. orgsyn.org

Metal-Catalyzed Cross-Coupling Reactions Involving the C-Si Bond at C5

The carbon-silicon bond in this compound can participate in metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon bonds.

Palladium-Catalyzed Arylation and Alkenylation Reactions

Palladium catalysts are highly effective in promoting the cross-coupling of silylated thiazoles with various partners. 2-Trimethylsilylthiazoles have been shown to be efficient counterparts for direct palladium-catalyzed cross-coupling reactions with aromatic triflates to produce 2-arylthiazoles, notably without the need for a fluoride anion source. researchgate.net Ligand-free palladium(II) acetate (B1210297) has been used to catalyze the direct arylation of thiazole derivatives with aryl bromides at very low catalyst loadings. organic-chemistry.org This method is advantageous as it avoids the pre-synthesis of organometallic derivatives and reduces waste. organic-chemistry.org

Similarly, palladium-catalyzed alkenylation reactions have been developed for the synthesis of alkenyl-substituted thiazoles. flemingcollege.ca These reactions often proceed via a C-H bond activation mechanism and offer an atom-economical route to these compounds. flemingcollege.ca

| Reaction Type | Catalyst System | Reactant | Product | Reference |

| Arylation | Pd(OAc)2 (ligand-free) | Aryl bromides | 5-Arylthiazoles | organic-chemistry.org |

| Arylation | Palladium catalyst | Aromatic triflates | 2-Arylthiazoles | researchgate.net |

| Alkenylation | Palladium(II) catalyst | Alkenes | Alkenyl-imidazo[2,1-b]thiazoles | flemingcollege.ca |

Other Transition Metal-Mediated Transformations

Beyond the well-established palladium-catalyzed reactions, this compound and related silylated thiazoles participate in a variety of other transition metal-mediated transformations, expanding their synthetic utility. These reactions often leverage the unique reactivity of the C-Si bond and the electronic properties of the thiazole ring.

Palladium-catalyzed cross-coupling reactions represent a significant area of investigation. For instance, 2-(trimethylsilyl)thiazoles have been shown to be effective partners in direct cross-coupling reactions with aromatic triflates. researchgate.net This transformation proceeds without the need for a fluoride anion source, which is often required for activating organosilicon reagents, to produce 2-arylthiazoles. researchgate.net The reaction demonstrates the ability of the trimethylsilyl group at the 2-position to act as a synthetic handle for the introduction of aryl moieties. The general conditions for such transformations often involve a palladium catalyst, such as those derived from Pd(0) sources, and are carried out in suitable organic solvents. organic-chemistry.orgorgsyn.org

Copper-catalyzed reactions have also emerged as a valuable tool for the functionalization of thiazole derivatives. doi.orgnih.gov While specific examples detailing the use of this compound in copper-catalyzed reactions are less prevalent in the literature, the broader context of copper catalysis in thiazole chemistry suggests potential applications. doi.orgnih.govnih.gov For example, copper catalysts have been employed for the synthesis of 2-arylbenzothiazoles from corresponding halides, showcasing the versatility of copper in forming C-C and C-N bonds involving thiazole-containing structures. doi.org The reaction of 2-(trimethylsilyl)thiazole with trifluoromethylthiocopper has been reported, although it gives low yields of the desired 2-(trifluoromethylthio)thiazole. researchgate.net

The following table summarizes representative transition metal-mediated transformations involving silylated thiazoles.

| Transformation | Catalyst/Mediator | Reactant | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Palladium(0) Complex | Aromatic Triflate | 2-Arylthiazole | Fluoride-free activation of the C-Si bond. | researchgate.net |

| Copper-Mediated Thiofluoromethylation | Trifluoromethylthiocopper | 2-(Trimethylsilyl)thiazole | 2-(Trifluoromethylthio)thiazole | Results in low yields. | researchgate.net |

Investigations into Reaction Intermediates and Transition States (e.g., Thiazolium Ylides)

The reactivity of this compound, particularly the facile cleavage of the C-Si bond at the 2-position, has prompted mechanistic investigations into the nature of the reaction intermediates and transition states. A key proposed intermediate in several reactions is a thiazolium 2-ylide. researchgate.netorgsyn.org

For the carbodesilylation reaction of 2-(trimethylsilyl)thiazoles with carbonyl compounds, a multi-step mechanism involving a thiazolium 2-ylide intermediate has been suggested. iupac.org This mechanism circumvents the need for external catalysts under mild conditions. iupac.orgorgsyn.org The reaction is believed to proceed through the initial attack of the thiazole nitrogen on the electrophile, followed by an intramolecular migration of the trimethylsilyl group from the carbon at the 2-position to an oxygen atom, leading to the formation of the ylide. iupac.org

Theoretical studies, employing ab initio calculations, have provided further insight into these reaction pathways. For the addition of 2-silylthiazole to formaldehyde (B43269), calculations support a mechanism involving the concerted formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. researchgate.net This intermediate then undergoes nucleophilic addition to another molecule of formaldehyde, ultimately leading to the observed product after the loss of the first formaldehyde molecule. researchgate.net The calculations also indicate that an alternative pathway, involving a 1,2-migration of the ylide to form 2-[(silyloxy)methyl]thiazole, is disfavored due to a high activation energy barrier. researchgate.net

These fluoride-free C-desilylation processes are noteworthy in silicon chemistry and are attributed to this special mechanism involving a thiazolium ylide intermediate. orgsyn.org This mechanistic understanding is crucial for predicting and controlling the reactivity and stereoselectivity of reactions involving this compound and related compounds. iupac.org

Functional Group Compatibility and Chemoselectivity

The synthetic utility of this compound is significantly enhanced by its compatibility with a wide range of functional groups and the chemoselectivity observed in its reactions.

The compound demonstrates remarkable functional group tolerance, reacting readily with various C-electrophiles such as aldehydes, ketones, acyl chlorides, and heteroaryl cations under neutral conditions. orgsyn.orgiupac.org This is particularly evident in the iterative homologation of aldehydes, where complex polyhydroxylated structures can be synthesized without affecting existing stereocenters and protecting groups. iupac.org The thiazole ring itself acts as a masked formyl group, which can be unveiled under specific conditions that are mild enough to preserve other functionalities. orgsyn.orgiupac.orgorgsyn.org

Chemoselectivity is a key feature of the reactivity of silylated thiazoles. Carbodesilylation occurs much more readily at the 2-position of the thiazole ring compared to the 5-position. researchgate.netiupac.org This regioselectivity allows for the selective functionalization of the C2-position in the presence of a trimethylsilyl group at C5. No reaction is typically observed at the 4-position. researchgate.net This differential reactivity is attributed to the electronic nature of the thiazole ring and the stability of the corresponding intermediates.

The high degree of diastereoselectivity observed in the addition of 2-(trimethylsilyl)thiazole to chiral aldehydes further underscores its synthetic potential. iupac.org The reaction often proceeds with high anti-diastereoselectivity, which can be rationalized using the Felkin-Anh-Houk model for asymmetric induction. iupac.org This model suggests that the approach of the 2-(trimethylsilyl)thiazole to the aldehyde carbonyl occurs from the less hindered face, leading to a tight transition state that dictates the stereochemical outcome. iupac.org

Strategic Applications of 2 Methyl 5 Trimethylsilyl Thiazole As a Building Block in Complex Organic Synthesis

Construction of Functionalized Thiazole (B1198619) Derivatives

The presence of the trimethylsilyl (B98337) group at the C5 position of the 2-methylthiazole (B1294427) ring is pivotal for the synthesis of diverse, highly functionalized thiazole derivatives. The TMS group serves as a stable placeholder that can be selectively removed under controlled conditions to introduce a wide array of substituents.

The carbon-silicon bond in 2-Methyl-5-(trimethylsilyl)thiazole is susceptible to cleavage by various electrophiles, a reaction known as protodesilylation, halodesilylation, or more broadly, carbodesilylation. This reactivity allows the trimethylsilyl group to function as a "masked" proton or a leaving group, enabling the direct and regioselective introduction of functional groups at the 5-position of the thiazole ring.

Controlled treatment with dilute mineral acids can lead to smooth protodesilylation, yielding 2-methylthiazole. iupac.org However, the synthetic power of this building block is most evident in its reactions with other electrophiles. For instance, halo- and carbodesilylation reactions can proceed readily, often without the need for a catalyst, to furnish the corresponding 5-substituted-2-methylthiazoles in good yields. iupac.orgacs.org This process is fundamental for creating a variety of thiazole derivatives that would be difficult to access through direct substitution on the parent heterocycle due to regioselectivity issues. The TMS group effectively directs the incoming electrophile to a single, specific position.

Table 1: Electrophilic Substitution Reactions via Desilylation

| Electrophile | Reagent Example | Resulting 5-Substituted Thiazole |

|---|---|---|

| Proton (H+) | Dilute HCl | 2-Methylthiazole |

| Halogen (X+) | I₂, Br₂, Cl₂ | 5-Halo-2-methylthiazole |

| Acyl Group | Acyl chlorides (RCOCl) | 5-Acyl-2-methylthiazole |

| Alkyl Group | Alkyl halides (R-X) under Friedel-Crafts conditions | 5-Alkyl-2-methylthiazole |

This table is illustrative and based on the general reactivity of aryl- and heteroarylsilanes.

The concept of regioselective functionalization is central to the synthesis of complex molecules. mdpi.com this compound is itself a product of regioselective synthesis and serves as a precursor for more advanced, selectively substituted synthons. The silyl (B83357) group at C5 directs functionalization to that specific site. nih.gov Subsequent reactions can then be performed on the newly introduced group or at the still-vacant C4 position, allowing for a stepwise and controlled construction of polysubstituted thiazoles.

For example, after an initial electrophilic substitution at C5, the resulting derivative can undergo further functionalization. A common strategy involves metalation of the remaining C-H bond (at the C4 position) followed by quenching with an electrophile. This stepwise approach, enabled by the initial directing effect of the silyl group, provides access to a wide range of 2,4,5-trisubstituted thiazoles with a precisely defined substitution pattern. nih.gov

Potential as a Synthetic Equivalent for Specific Carbon Nucleophiles (e.g., Thiazole-5-yl Anion Equivalent)

One of the most powerful applications of organosilanes in synthesis is their conversion into highly reactive organometallic nucleophiles. Through a process known as transmetalation, typically with an organolithium reagent, the trimethylsilyl group can be exchanged for a lithium atom.

In the case of this compound, treatment with a strong base like n-butyllithium would be expected to generate 2-methyl-5-lithiothiazole. This lithiated intermediate is a potent nucleophile and serves as a direct synthetic equivalent of the 2-methylthiazol-5-yl anion . This nucleophile can then be reacted with a wide variety of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to form new carbon-carbon or carbon-heteroatom bonds at the C5 position. This strategy complements the electrophilic substitution pathway, providing a route to derivatives that are inaccessible through desilylation reactions.

Access to Complex Molecular Architectures (Inferred from 2-(trimethylsilyl)thiazole (B1297445) utility)

The synthetic utility of this compound in constructing complex molecules can be inferred from the extensive and successful application of 2-(trimethylsilyl)thiazole (2-TST) as a versatile C1 building block. iupac.org

Iterative homologation is a powerful strategy for the controlled, stepwise elongation of a carbon chain, often used in the synthesis of natural products like polyols and carbohydrates. u-tokyo.ac.jpresearchgate.net The "thiazole route," developed using 2-TST, exemplifies this process. iupac.org In this methodology, 2-TST acts as a formyl anion equivalent. It adds to an aldehyde, and after a series of high-yield steps (protection, N-methylation, reduction, hydrolysis), the thiazole ring is "unmasked" to reveal a new aldehyde function, thus elongating the original chain by one carbon. iupac.org

By inference, this compound can be envisioned as a key reagent in similar, albeit distinct, iterative strategies. After conversion to its 5-lithio derivative, it could be added to an aldehyde. The resulting adduct would carry the 2-methylthiazole-5-yl moiety. While this specific group does not unmask to a simple formyl group, it represents the introduction of a functionalized five-membered heterocycle. This iterative addition of a heterocyclic unit could be invaluable for synthesizing complex natural products or pharmaceutical agents that contain the 2-methylthiazole scaffold.

Table 2: Comparison of Thiazole Reagents in Homologation

| Reagent | Anion Equivalent | Synthetic Role | Result of Iteration |

|---|---|---|---|

| 2-(Trimethylsilyl)thiazole (2-TST) | Formyl Anion iupac.org | Adds a masked aldehyde group for one-carbon homologation. | Stepwise synthesis of higher carbohydrates and polyhydroxylated aldehydes. iupac.org |

A critical aspect of synthesizing complex molecules is the control of stereochemistry. The addition of nucleophiles to chiral aldehydes or ketones is a fundamental C-C bond-forming reaction where stereoselectivity is paramount. ontosight.ai The addition of 2-TST to chiral aldehydes has been shown to proceed with very high levels of diastereoselectivity, typically following the Felkin-Anh model for asymmetric induction. iupac.orgresearchgate.net This stereocontrol is essential for its application in the synthesis of specific stereoisomers of sugars and sphingosines. iupac.org

It is highly probable that the 2-methyl-5-lithiothiazole species, derived from this compound, would exhibit similar stereoselective behavior in its additions to chiral electrophiles. nih.gov The steric and electronic environment of the thiazole-based nucleophile would influence the transition state of the addition reaction, likely leading to a high degree of stereochemical control. This makes it a promising tool for the asymmetric synthesis of complex chiral molecules where the incorporation of a 2-methylthiazole unit is desired.

Precursors to Thiazole-Containing Scaffolds and Biologically Relevant Molecules

The strategic use of organosilicon reagents has provided powerful tools for the regioselective functionalization of heterocyclic systems. Within this context, silylated thiazoles serve as versatile and stable building blocks, acting as masked carbanions that can be unmasked under specific conditions to react with a variety of electrophiles. Comprehensive studies have described the synthesis and reactivity of all possible regioisomeric mono-, bis-, and tris(trimethylsilyl)thiazoles, establishing a foundational understanding of their synthetic utility. google.com

While much of the literature focuses on the highly reactive 2-(trimethylsilyl)thiazole (2-TST) as a formyl anion equivalent, the isomeric This compound offers a distinct advantage for synthetic chemists: it enables the regioselective introduction of a 2-methylthiazol-5-yl moiety. google.com In this compound, the trimethylsilyl group is positioned at the electron-rich C5 carbon of the thiazole ring. mdpi.com This position is naturally susceptible to electrophilic attack, and the presence of the silyl group allows for its conversion into a potent nucleophilic center through methods like transmetallation or fluoride-mediated activation.

Research comparing the different isomers has revealed that carbodesilylation—the cleavage of the carbon-silicon bond by a carbon electrophile—occurs much less readily at the C4 and C5 positions than at the C2 position. google.com This lower intrinsic reactivity means that more forcing conditions may be required to activate the C5-silyl group compared to its C2 counterpart, but it also provides a stable and reliable synthon for complex molecule synthesis where the 2-methylthiazol-5-yl core is required.

The primary synthetic application of this compound involves its role as a precursor to a 5-lithiated thiazole intermediate. This highly reactive species can then be coupled with various electrophiles to generate a diverse array of 5-substituted 2-methylthiazoles, which are key structural motifs in numerous biologically active compounds.

| Precursor | Activation & Intermediate Formation | Reaction with Electrophile (E+) | Product Scaffold |

| This compound | Transmetallation with an organolithium reagent (e.g., n-BuLi) to form the 2-Methyl-5-lithiothiazole intermediate. | Quenching the lithiated intermediate with an electrophile (e.g., aldehydes, ketones, acyl chlorides, alkyl halides). | 5-Substituted-2-methylthiazole |

This methodology provides a strategic pathway to access complex thiazole-containing molecules that are of significant interest in medicinal chemistry. The 2-methyl-5-substituted thiazole scaffold is a core component of various compounds investigated for their therapeutic potential.

| Target Scaffold / Molecule | Biological Relevance / Potential Application | Citation |

| 5-Aryl-2-methylthiazole derivatives | Precursors for compounds evaluated as potential promoters of skeletal muscle cell differentiation, relevant for muscle regeneration research. | nih.gov |

| 2-Amino-5-methylthiazole derivatives | Core structure for Schiff bases and oxadiazole conjugates investigated for antioxidant and antimicrobial activities. | nih.gov |

| 2-Acylamino-4-methylthiazole-5-carboxylic acid | A related scaffold (with substitution at C4 and C5) has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in preclinical models of diabetes. | nih.gov |

| 2-Amino-5-methylthiazole | A key intermediate for the synthesis of various pharmaceuticals and agricultural chemicals. | google.com |

By providing a regiochemically precise method for functionalizing the C5 position, this compound stands as a valuable building block for constructing these and other biologically relevant molecules.

Spectroscopic and Structural Characterization for Research Purposes

Elucidation of Molecular Structure of 2-Methyl-5-(trimethylsilyl)thiazole and its Reaction Products

The molecular framework of this compound and the products derived from its reactions are meticulously pieced together using a combination of spectroscopic data.

For the parent compound, this compound , structural confirmation is achieved by identifying the characteristic signals for each part of the molecule.

¹H NMR Spectroscopy: This technique identifies the distinct protons in the molecule. The spectrum would show a singlet for the C4-proton of the thiazole (B1198619) ring, a singlet for the methyl group protons attached to C2, and a singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Unique signals would be expected for the C2, C4, and C5 carbons of the thiazole ring, the methyl carbon, and the carbons of the TMS group. nih.gov

Infrared (IR) Spectroscopy: IR analysis helps identify functional groups. Characteristic stretching bands for C-H, C=N, and C-S bonds within the thiazole ring, as well as strong bands associated with the Si-C bonds of the TMS group, would be anticipated. sapub.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, and its fragmentation pattern can offer further structural clues. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Expected Signals/Values |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 ppm (s, 1H, H-4); ~2.7 ppm (s, 3H, CH₃); ~0.3 ppm (s, 9H, Si(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C2); ~150-155 ppm (C4); ~130-135 ppm (C5); ~19 ppm (CH₃); ~-1.0 ppm (Si(CH₃)₃) |

| IR | Wavenumber (cm⁻¹) | ~3100 (Ar-CH stretch); ~1500 (C=N stretch); ~1250 (Si-CH₃ bend); ~840 (Si-C stretch) |

| MS | m/z | 185 (M⁺) |

Note: These are predicted values based on standard chemical shift and frequency tables for similar structures.

A significant reaction of silylated thiazoles involves the cleavage of the C-Si bond (desilylation) and subsequent reaction with an electrophile, such as an aldehyde. This results in the formation of a new C-C bond at the 5-position of the thiazole ring. researchgate.net For example, the reaction with an aldehyde (R-CHO) would yield a secondary alcohol. The structure of this product is confirmed by the appearance of new spectroscopic signals and the disappearance of the TMS signal.

Table 2: Spectroscopic Data for a Representative Reaction Product: 1-(2-Methylthiazol-5-yl)ethanol

| Technique | Data Type | Observed Signals/Values |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.6 ppm (s, 1H, H-4); ~5.0 ppm (q, 1H, CH-OH); ~3.5 ppm (br s, 1H, OH); ~2.7 ppm (s, 3H, C2-CH₃); ~1.5 ppm (d, 3H, CH₃-CH) |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (C2); ~148 ppm (C4); ~140 ppm (C5); ~65 ppm (CH-OH); ~25 ppm (CH₃-CH); ~19 ppm (C2-CH₃) |

| IR | Wavenumber (cm⁻¹) | ~3300 (br, O-H stretch); ~2970 (aliphatic C-H stretch); ~1500 (C=N stretch) |

| MS | m/z | 143 (M⁺), 128 (M⁺ - CH₃) |

Note: Data is representative for this class of compounds.

Application of Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., In Situ NMR for Intermediate Detection)

Understanding how a reaction proceeds is crucial for optimizing conditions and expanding its utility. For silylated thiazoles, a particularly interesting aspect is their ability to undergo desilylation and react with electrophiles without the need for a fluoride (B91410) catalyst, which is common in silicon chemistry. orgsyn.org This suggests a unique reaction mechanism.

It has been proposed that these reactions proceed through a transient thiazolium ylide intermediate. orgsyn.org An ylide is a neutral molecule with positive and negative formal charges on adjacent atoms. Proving the existence of such a short-lived species requires advanced spectroscopic methods.

In Situ NMR Spectroscopy is a powerful tool for such mechanistic investigations. sioc-journal.cn By running the reaction directly inside the NMR spectrometer, it is possible to monitor the concentration of reactants, products, and potentially detect reactive intermediates as they form and are consumed. sioc-journal.cnorientjchem.org

How it Works: For the reaction of this compound, the experiment could be conducted at low temperatures to slow down the reaction rates, increasing the lifetime and concentration of any intermediate. orientjchem.org

Detection of the Ylide: The formation of a thiazolium ylide would cause significant changes in the NMR spectrum. The delocalization of the negative charge would dramatically shift the signals of the ring protons and carbons compared to the starting material. The appearance and subsequent disappearance of these unique signals over the course of the reaction would provide strong evidence for the proposed intermediate. orientjchem.org

Dynamic NMR (DNMR) studies can also be employed to investigate rotational barriers and isomerism in reaction products and intermediates, providing further insight into their electronic structure and stability. orientjchem.orgorientjchem.org

Table 3: Application of Spectroscopic Techniques in Mechanistic Studies

| Technique | Application | Information Gained |

|---|---|---|

| Low-Temperature NMR | Intermediate Trapping | Allows for the direct observation of signals from short-lived species like thiazolium ylides by slowing their decomposition. orientjchem.org |

| In Situ Reaction Monitoring | Kinetic Analysis | Tracks the concentration of reactants and products over time to determine reaction rates and orders. sioc-journal.cn |

| 2D NMR (e.g., NOESY) | Stereochemical Analysis | Determines the three-dimensional structure of reaction products, which is crucial for understanding stereoselective reactions. orgsyn.org |

| Deuterium Labeling Studies | Mechanistic Pathway Elucidation | By replacing a proton with deuterium, its fate can be tracked throughout the reaction, confirming proton transfer steps. sioc-journal.cn |

Through these sophisticated analytical approaches, researchers can move beyond simply knowing the outcome of a reaction to understanding the precise, step-by-step pathway molecules take to transform, enabling the design of more efficient and novel chemical syntheses.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of 2-Methyl-5-(trimethylsilyl)thiazole

The electronic structure of this compound is fundamentally governed by the interplay between the electron-donating methyl group at the 2-position and the σ-donating, π-accepting trimethylsilyl (B98337) group at the 5-position of the thiazole (B1198619) ring. The thiazole ring itself is an aromatic heterocycle with significant π-electron delocalization.

Density Functional Theory (DFT) calculations on substituted thiazoles have shown that the nature and position of substituents significantly influence the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com For this compound, the methyl group is expected to increase the electron density of the thiazole ring through a positive inductive effect (+I). The trimethylsilyl group, while primarily a σ-donor, can also engage in (p-d)π back-bonding, accepting electron density from the thiazole ring into the vacant d-orbitals of the silicon atom.

Table 1: Predicted General Electronic Properties of this compound

| Property | Predicted Influence of Substituents |

| HOMO Energy | Likely increased by the methyl group, potentially modulated by the trimethylsilyl group. |

| LUMO Energy | Influenced by the π-accepting character of the trimethylsilyl group. |

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance of kinetic stability and reactivity. mdpi.com |

| Electron Density | Increased on the thiazole ring due to the methyl group, with potential polarization towards the nitrogen and sulfur atoms. |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly using DFT methods, are instrumental in predicting the reactivity and selectivity of molecules like this compound. nih.gov The reactivity is often rationalized by examining the frontier molecular orbitals and calculated reactivity descriptors.

For thiazole derivatives, the nitrogen atom is generally a primary site for electrophilic attack due to the localization of the lone pair of electrons. researchgate.net The substitution pattern on this compound suggests specific reactivity patterns. The methyl group at the C2 position enhances the nucleophilicity of the ring. The trimethylsilyl group at the C5 position is a known site for electrophilic substitution, where the silyl (B83357) group can be readily replaced.

Calculated Fukui functions for various substituted thiazoles have shown that the N-site is a preferred site for hard electrophilic reactions, especially with electron-attracting substituents. researchgate.net Conversely, with electron-releasing groups, the N-site is also favorable for soft electrophilic reactions. researchgate.net In the case of this compound, the interplay of the methyl and trimethylsilyl groups would dictate the precise selectivity.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Predicted Site of Reactivity | Rationale |

| Electrophilic Attack | C5-position (desilylation) | The C-Si bond is susceptible to cleavage by electrophiles. |

| Protonation | Nitrogen atom | The lone pair on the nitrogen atom is a primary basic site. |

| Nucleophilic Attack | C2-position | The methyl group activates this position, though less common. |

Modeling of Reaction Pathways and Energy Landscapes

Modeling reaction pathways and their associated energy landscapes provides a deeper understanding of the mechanism and feasibility of chemical transformations. For silylated thiazoles, computational studies have elucidated mechanisms of reactions such as desilylation and cycloadditions.

For instance, the desilylation of silylated heterocycles is a common and synthetically useful reaction. Theoretical studies on related systems can help predict the energy barriers for such processes. The reaction likely proceeds through a transition state where the electrophile coordinates to the silyl group or the adjacent carbon, leading to the cleavage of the C-Si bond.

Furthermore, computational studies on the cycloaddition reactions of thiazoles have shown that they can participate in dearomative processes. acs.org The energy barriers for these reactions are influenced by the substituents on the thiazole ring. For this compound, the electronic effects of the methyl and trimethylsilyl groups would modulate the activation energies for such transformations. DFT calculations on the cycloaddition of thiazoles with other reactants have helped in understanding the stepwise versus concerted nature of these reactions and the stability of the intermediates formed. nih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are also employed to predict spectroscopic properties like NMR and IR spectra, which are crucial for the characterization of new compounds. For this compound, theoretical calculations can provide predicted chemical shifts and vibrational frequencies.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods. For similar thiazole derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. The proton on the C4 position of the thiazole ring is expected to appear in the aromatic region of the ¹H NMR spectrum. chemicalbook.com The methyl and trimethylsilyl protons would have characteristic signals in the upfield region.

IR Spectroscopy: The vibrational frequencies can be computed to predict the IR spectrum. Characteristic bands for C-H stretching, C=N stretching of the thiazole ring, and vibrations associated with the trimethylsilyl group would be expected.

Conformational Analysis: The conformational preferences of this compound would be determined by the rotation around the C-Si bond and the orientation of the methyl group. While the thiazole ring is planar, the substituents can adopt different conformations. Computational studies on related silylated heterocycles can provide insights into the rotational barriers and the most stable conformers.

Emerging Trends and Future Research Directions

Development of Asymmetric Transformations Utilizing 2-Methyl-5-(trimethylsilyl)thiazole

A significant area of ongoing research involves the use of this compound in asymmetric transformations, which are crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The core of this research lies in the stereoselective addition of the thiazole (B1198619) unit to various electrophiles.

Detailed research has demonstrated that 2-(trimethylsilyl)thiazole (B1297445) (2-TST), a related compound, undergoes highly diastereoselective additions to chiral aldehydes. iupac.org This reaction proceeds with a high degree of facial selectivity, consistent with the Felkin-Ahn model of asymmetric induction. iupac.org The resulting α-hydroxyalkylthiazole adducts can then be converted into one-carbon higher homologues of the starting aldehyde, effectively making 2-TST a formyl anion equivalent. iupac.org This methodology has been successfully applied to the iterative chain-elongation of various chiral aldehydes, including those derived from sugars and amino acids, to produce polyhydroxylated aldehydes and precursors to complex molecules like sphingosines and phytosphingosines. iupac.org

The stereoselectivity of the addition of 2-TST to N-protected α-amino aldehydes has also been a subject of detailed study. The diastereoselectivity of these reactions can be influenced by the nature of the protecting groups and the reaction conditions, sometimes leading to a reversal of the expected stereochemical outcome. researchgate.net This has been rationalized by invoking different transition state models, such as the proton-bridged cyclic Cram model. researchgate.net

Future research in this area is expected to focus on expanding the scope of asymmetric transformations involving this compound. This includes the development of new chiral auxiliaries and catalysts to achieve even higher levels of stereocontrol in reactions with a broader range of electrophiles. The ultimate goal is to devise more efficient and versatile synthetic routes to enantiomerically pure compounds of biological and medicinal importance.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies, and the integration of this compound into flow chemistry and other sustainable methodologies is a promising trend. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability.

While direct research on this compound in flow chemistry is still emerging, the related field of using immobilized reagents and multi-step flow synthesis provides a clear roadmap. thieme-connect.de For instance, immobilized reagents can be packed into cartridges and integrated into a flow system, allowing for clean and efficient reactions with easy product purification. thieme-connect.de This approach has been successfully used for various transformations, including couplings and multi-step syntheses of natural products. thieme-connect.de

The development of eco-friendly synthesis methods is also a key focus. For example, the synthesis of thiazolo[5,4-d]thiazoles, which are structurally related to the core of this compound, has been achieved using greener solvents like deep eutectic solvents and energy-efficient microwave heating. nih.gov These approaches significantly reduce the environmental impact compared to traditional methods that often rely on hazardous solvents and harsh reaction conditions. nih.gov

Future work will likely involve the development of robust and efficient flow chemistry protocols for reactions involving this compound. This could include the immobilization of the thiazole reagent or its reaction partners on solid supports, enabling their use in continuous flow reactors. Furthermore, the exploration of greener reaction media and energy sources will continue to be a priority, aligning the use of this versatile compound with the principles of sustainable chemistry.

Exploration of Novel Catalytic Transformations and Activation Methods

The reactivity of silylated thiazoles can be further expanded through the exploration of novel catalytic transformations and activation methods. While many reactions of 2-(trimethylsilyl)thiazole proceed without a catalyst, the use of catalysts can open up new reaction pathways and improve efficiency. orgsyn.org

A notable feature of 2-TST is its ability to undergo carbodesilylation reactions with various electrophiles without the need for a fluoride (B91410) ion catalyst, a process that was unprecedented in silicon chemistry. orgsyn.org This unique reactivity is attributed to a mechanism involving a thiazolium ylide intermediate. orgsyn.org

Current research in the broader field of thiazole chemistry is exploring various catalytic systems. For example, copper-catalyzed C-H arylation of thiazoles with aryl iodides has been developed, providing a direct method for the synthesis of aryl-substituted thiazoles. organic-chemistry.org Palladium-catalyzed reactions have also been employed for the silylation of indole (B1671886) derivatives, showcasing the potential of transition metal catalysis in C-H activation and functionalization. acs.org

Future research directions in this area will likely focus on:

Developing new catalytic systems: This includes the design of novel transition metal catalysts and organocatalysts to mediate new types of transformations with this compound.

Exploring alternative activation methods: This could involve photochemical or electrochemical activation to access different reactivity modes of the silylated thiazole.

Expanding the scope of catalytic cross-coupling reactions: This would enable the direct and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the thiazole ring.

Advanced Material Science Applications (e.g., in Organic Electronics or Optoelectronics)

The unique electronic properties of the thiazole ring make it a valuable building block for the development of advanced organic materials for electronic and optoelectronic applications. Thiazole-containing molecules and polymers are being actively investigated for their potential use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.net

Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of the imine nitrogen. researchgate.net This property allows for the tuning of the electronic and optical properties of conjugated materials. Thiazolo[5,4-d]thiazole, a fused bithiazole system, is a particularly promising building block due to its rigid and planar structure, which facilitates efficient intermolecular π-π stacking and charge transport. rsc.org Materials based on this core have shown high oxidative stability and have been successfully incorporated into high-performance organic electronic devices. rsc.org

While direct applications of this compound in this field are not yet widely reported, its potential as a precursor for more complex thiazole-based materials is significant. The trimethylsilyl (B98337) group can serve as a versatile handle for further functionalization and polymerization.

Future research will likely focus on:

Synthesis of novel thiazole-based monomers and polymers: Utilizing this compound as a starting material to create new conjugated systems with tailored electronic and optical properties.

Device fabrication and characterization: Incorporating these new materials into organic electronic and optoelectronic devices and evaluating their performance.

Structure-property relationship studies: Understanding how the molecular structure of thiazole-based materials influences their performance in devices to guide the design of next-generation materials.

Computational Design of New Reactivity Modes for Silylated Thiazoles

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. In the context of silylated thiazoles, computational studies can provide valuable insights into reaction mechanisms and guide the design of new and more efficient transformations.

Ab initio calculations have been used to study the mechanism of the addition of 2-silylthiazole to formaldehyde (B43269). researchgate.net These calculations predicted a concerted mechanism involving the formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. researchgate.net This type of computational insight is crucial for understanding the unique reactivity of these compounds.

More broadly, density functional theory (DFT) calculations are being used to elucidate the mechanisms of various chemical reactions, including palladium-catalyzed processes. acs.org For example, DFT studies have been employed to understand the divergent outcomes of reactions involving dihydroisoquinolines, where the stereoelectronic properties of a substituent dictate the reaction pathway. acs.org

Future research in this area will likely involve:

Detailed mechanistic studies: Using high-level computational methods to investigate the transition states and intermediates of known and novel reactions of this compound.

Predictive modeling: Developing computational models to predict the reactivity and selectivity of silylated thiazoles with different reaction partners and under various conditions.

In silico design of new reagents and catalysts: Using computational tools to design new silylated thiazole derivatives and catalysts with enhanced reactivity and selectivity for specific applications.

By combining experimental and computational approaches, researchers can accelerate the discovery of new reactivity modes and applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(trimethylsilyl)thiazole, and how can reaction conditions be optimized?

- The compound can be synthesized via diastereoselective homologation using 2-(trimethylsilyl)thiazole as a key intermediate. For example, D-(R)-glyceraldehyde acetonide reacts with 2-(trimethylsilyl)thiazole under controlled conditions to yield stereochemically defined products . Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., THF vs. DCM), and reaction temperature (typically −78°C to room temperature) to enhance yield and selectivity.

Q. How should this compound be stored to ensure stability?

- The compound is sensitive to moisture and thermal degradation. Storage at 0–6°C under inert gas (e.g., argon) in sealed, amber vials is recommended to prevent hydrolysis of the trimethylsilyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.